N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
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Overview
Description
“N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide” is a derivative of 1,3,4-thiadiazole . These compounds have been synthesized and evaluated for their biological activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of these compounds has been confirmed by various methods including 1H NMR, 13C NMR, IR, MS, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized by various methods including 1H NMR, 13C NMR, IR, MS, and elemental analysis .Scientific Research Applications
Antimicrobial Agents
A series of 1,3,4-thiadiazole derivatives, which include “N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide”, were designed and synthesized for use as potent antimicrobial agents . These compounds were tested against E. coli, B. mycoides, and C. albicans, with some showing promising results .
Antifungal Agents
The compound also has potential as an antifungal agent. This is based on the broader biological activities of thiazoles, which include antifungal properties .
Antiviral Agents
Thiazoles, including the compound , have been found to have diverse biological activities, including antiviral properties .
Antitumor and Cytotoxic Agents
Some derivatives of 1,3,4-thiadiazole have demonstrated potent effects on prostate cancer . This suggests that “N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide” could potentially be used in cancer treatment.
Neuroprotective Agents
Thiazoles have also been found to have neuroprotective properties . This suggests potential applications of the compound in the treatment of neurological disorders.
Analgesic and Anti-inflammatory Agents
Thiazoles have been found to have analgesic and anti-inflammatory properties . This suggests potential applications of the compound in pain management and the treatment of inflammatory conditions.
Future Directions
The future directions in the research of these compounds could involve further exploration of their biological activities, such as their antimicrobial and anticancer properties . Additionally, modifications to the structure of these compounds could be investigated to enhance their therapeutic potential .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells . This suggests that N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, and tumor growth .
Result of Action
This could potentially include effects such as reduced inflammation, pain relief, inhibition of microbial growth, suppression of viral replication, and inhibition of tumor growth .
properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S/c26-21(15-9-11-19(12-10-15)29-18-7-2-1-3-8-18)24-22-23-20(14-30-22)16-5-4-6-17(13-16)25(27)28/h1-14H,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVJXEONZLYATH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
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